4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
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Overview
Description
4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorinated benzene ring, a sulfonamide group, and a tetrahydroquinoline moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multi-step organic synthesis. Key steps may include:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorinated Benzene Ring: This step often involves electrophilic aromatic substitution reactions to introduce the fluorine atom onto the benzene ring.
Sulfonamide Formation: The sulfonamide group is introduced through reactions with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the benzene ring, this compound can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonamide group can be a site for nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydroquinoline moiety.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens in the presence of catalysts.
Nucleophilic Substitution: Reagents like sodium hydroxide or other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the benzene ring would yield nitro derivatives, while nucleophilic substitution could result in various substituted sulfonamides.
Scientific Research Applications
4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorinated benzene ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-2-methylbenzenesulfonamide: Lacks the tetrahydroquinoline moiety, making it less versatile in certain reactions.
2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide: Similar structure but without the fluorine atom, which may affect its reactivity and binding properties.
Uniqueness
The presence of both the fluorinated benzene ring and the tetrahydroquinoline moiety in 4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide makes it unique.
Properties
IUPAC Name |
4-fluoro-2-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S2/c1-3-11-27(23,24)22-10-4-5-15-6-8-17(13-18(15)22)21-28(25,26)19-9-7-16(20)12-14(19)2/h6-9,12-13,21H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFBIXVGXJKWQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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